molecular formula C16H31N3O2 B14773187 N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

Cat. No.: B14773187
M. Wt: 297.44 g/mol
InChI Key: HEENRMXCSKRFHD-UHFFFAOYSA-N
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Description

N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with an acetyl(propan-2-yl)amino group and an amino-3-methylbutanamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the acylation of a cyclohexylamine derivative with an acetylating agent, followed by the introduction of the amino-3-methylbutanamide group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-6-8-14(9-7-13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)

InChI Key

HEENRMXCSKRFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N

Origin of Product

United States

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